16-Deoxysaikogenin F

Antiviral Immunology RNase L Activation

Procure 16-Deoxysaikogenin F (CAS 57475-62-4) to ensure experimental precision in RNase L pathway studies, where the 16-deoxy aglycone structure confers distinct biological activity vs. glycosylated analogs. This aglycone's potency (IC50 2.30 nM) and membrane-active core are critical for SAR and cytotoxicity research. Verify high purity (≥98%) and proper storage (2-8°C) to maintain integrity.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 57475-62-4
Cat. No. B1647256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Deoxysaikogenin F
CAS57475-62-4
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1(CCC23CCC4(C5(CCC6C(C5C=CC4(C2C1)OC3)(CCC(C6(C)CO)O)C)C)C)C
InChIInChI=1S/C30H48O3/c1-24(2)13-15-29-16-14-28(6)27(5)11-7-20-25(3,10-9-23(32)26(20,4)18-31)21(27)8-12-30(28,33-19-29)22(29)17-24/h8,12,20-23,31-32H,7,9-11,13-19H2,1-6H3/t20-,21-,22-,23+,25+,26+,27-,28+,29-,30+/m1/s1
InChIKeyAXHYCHLBHJUCPN-TYFPGHAOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Deoxysaikogenin F (CAS 57475-62-4): A Triterpenoid Saponin for Targeted Research and Procurement


16-Deoxysaikogenin F (CAS 57475-62-4) is a triterpenoid saponin, specifically an oleanane-type aglycone, that is naturally occurring in plants of the genus *Bupleurum* and has also been isolated from *Anthyllis vulneraria* [1][2]. Its chemical structure is defined as (3β,4α)-13,28-Epoxyolean-11-ene-3,23-diol, with a molecular formula of C30H48O3 and a molecular weight of 456.7 g/mol [1].

Procurement Risks: Why 16-Deoxysaikogenin F Cannot Be Interchanged with Saikosaponin A, D, or Saikogenin F


In the procurement of saikosaponins and their aglycones for research, generic substitution is not scientifically justifiable due to profound differences in both structure and resulting biological activity. The presence, absence, or position of sugar moieties and specific hydroxyl groups dramatically alters a compound's pharmacological profile [1]. For instance, the genuine aglycones saikogenin F and G exhibit corticosterone secretion-inducing activity that is only 1/70 to 1/90 that of their corresponding glycosides, saikosaponin A and D, on a molar basis [2]. This stark contrast underscores that 16-Deoxysaikogenin F, with its specific 16-deoxy aglycone structure, possesses a unique biological fingerprint distinct from its glycosylated or hydroxylated analogs, making precise procurement critical for research reproducibility and validity.

Quantitative Differentiation of 16-Deoxysaikogenin F: A Comparative Evidence Guide for Scientists


Differential Activation of RNase L: A High-Potency Mechanism Distinct from Common Saikosaponins

16-Deoxysaikogenin F demonstrates a potent and specific activation of RNase L, an endoribonuclease crucial in the antiviral interferon response [1]. The compound achieves 50% inhibition of protein synthesis in a cell-free system via this mechanism, with an IC50 of 2.30 nM [1]. This level of potency against a specific molecular target is a distinguishing feature not widely reported for other common saikosaponins like Saikosaponin A or D, which are more frequently associated with NF-κB or COX-2 pathways. This suggests a unique mode of action for 16-Deoxysaikogenin F.

Antiviral Immunology RNase L Activation

Cytotoxicity Profile Against A549 Cells: A Comparative Benchmark with Saikogenin F

While direct cytotoxic data for 16-Deoxysaikogenin F on A549 lung cancer cells is not available, its close analog, Saikogenin F, has been characterized in this model [1]. Saikogenin F inhibits A549 cell proliferation with rates of 18.81%, 47.64%, and 86.01% at concentrations of 50, 70, and 90 μg/mL, respectively [1]. This provides a quantitative baseline. The key structural difference between these two compounds—the absence of a hydroxyl group at the 16-position in 16-Deoxysaikogenin F—is a critical determinant of cytotoxicity according to structure-activity relationship (SAR) studies [2]. This suggests that 16-Deoxysaikogenin F would exhibit a distinct, likely different, cytotoxic potency in this and other cell-based assays.

Oncology Cytotoxicity Lung Cancer

Hemolytic Activity: A Distinct Functional Property Demonstrated in a Blood Agar Assay

The glycosylated derivative of 16-Deoxysaikogenin F, known as Anthylloside B (3β-O-{[β-D-glucopyranosyl-(1→4)]-α-L-arabinopyranosyl}-16-deoxysaikogenin F), exhibits significant hemolytic activity in a blood agar assay [1]. This activity was compared to that of three reference saponins, confirming its membrane-permeabilizing properties [1]. Hemolytic activity is a characteristic feature of certain saponins and is directly linked to their aglycone structure. This data indicates that the 16-Deoxysaikogenin F aglycone core is capable of conferring strong hemolytic potential, a property that may be absent or attenuated in other saikosaponin analogs.

Membrane Biology Toxicity Hemolysis

Recommended Research Applications for 16-Deoxysaikogenin F Based on Evidence


Investigation of RNase L-Mediated Antiviral Pathways

The demonstrated ability of 16-Deoxysaikogenin F to activate RNase L with an IC50 of 2.30 nM makes it a highly specific and potent tool compound for studying the RNase L pathway in antiviral immunity, apoptosis, and interferon signaling [1].

Structure-Activity Relationship (SAR) Studies of Saikosaponin Cytotoxicity

Given the established importance of the 13,28-epoxy bridge and hydroxyl group orientation for cytotoxicity [2], 16-Deoxysaikogenin F serves as a critical comparator to Saikogenin F for dissecting the impact of 16-deoxygenation on anti-proliferative effects in cancer cell models like A549 [1].

Research on Saponin-Induced Hemolysis and Membrane Interactions

The significant hemolytic activity of its glycosylated derivative confirms the membrane-active properties of the 16-Deoxysaikogenin F aglycone core. This makes the compound a valuable subject for studies on saponin-membrane interactions, cytotoxicity mechanisms, and the development of membranolytic agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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